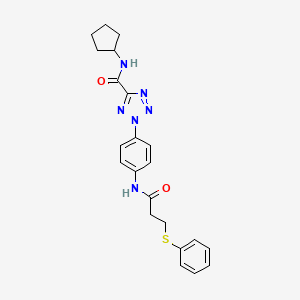
N-cyclopentyl-2-(4-(3-(phenylthio)propanamido)phenyl)-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-(4-(3-(phenylthio)propanamido)phenyl)-2H-tetrazole-5-carboxamide, commonly known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor. It has been extensively studied in scientific research for its potential therapeutic applications in stress-related disorders, such as anxiety and depression.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The synthesis of this compound involves several steps, including Doebner reaction, amidation, reduction, acylation, and amination . Researchers have evaluated its antibacterial activity against both Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) and Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), as well as methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated good antibacterial activity, with specific derivatives (e.g., Compounds 5a4 and 5a7) showing promising inhibition against Staphylococcus aureus and Escherichia coli . These findings contribute to the ongoing battle against antibiotic-resistant pathogens.
Medicinal Chemistry
As a 2-phenyl-quinoline-4-carboxylic acid derivative, this compound falls within the realm of medicinal chemistry. Researchers explore its potential as a scaffold for drug discovery. Its unique structure may serve as a starting point for designing novel therapeutic agents targeting specific diseases or biological pathways .
Industrial Applications
Quinoline derivatives, including this compound, have gained prominence in industrial chemistry. Their versatility makes them valuable for various applications, such as corrosion inhibitors, dyes, and agrochemicals. Investigating the specific industrial uses of this compound could reveal further insights .
Pharmacology and Toxicology
Understanding the pharmacological properties and potential toxicity of this compound is crucial. Researchers investigate its interactions with cellular receptors, metabolic pathways, and potential side effects. Such studies inform drug development and safety assessments .
Biochemical Pathways
Given its complex structure, researchers explore how this compound interacts with biological systems. Investigating its impact on enzymes, signaling pathways, and cellular processes sheds light on its potential therapeutic relevance .
Computational Chemistry
Computational methods play a vital role in predicting the compound’s behavior, binding affinity, and stability. Researchers employ molecular modeling and simulations to explore its interactions with target proteins or nucleic acids. These insights guide further experimental studies .
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-[4-(3-phenylsulfanylpropanoylamino)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2S/c29-20(14-15-31-19-8-2-1-3-9-19)23-17-10-12-18(13-11-17)28-26-21(25-27-28)22(30)24-16-6-4-5-7-16/h1-3,8-13,16H,4-7,14-15H2,(H,23,29)(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUCPYBLJMQIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)CCSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(4-(3-(phenylthio)propanamido)phenyl)-2H-tetrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

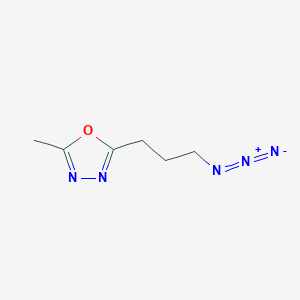

![5-[(4-chlorophenyl)sulfanyl]-N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3009268.png)
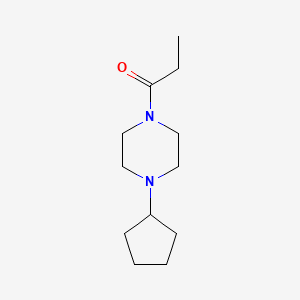
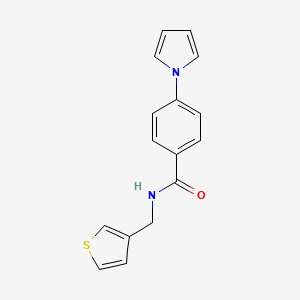
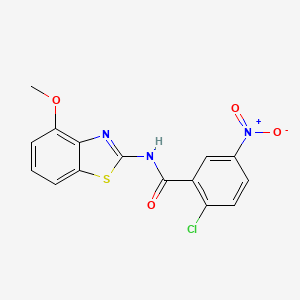
![1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-4-yl]ethanone;hydrobromide](/img/structure/B3009275.png)
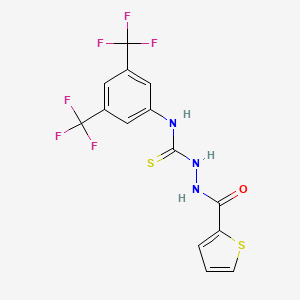
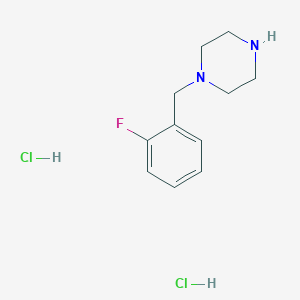
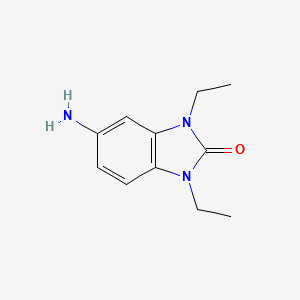
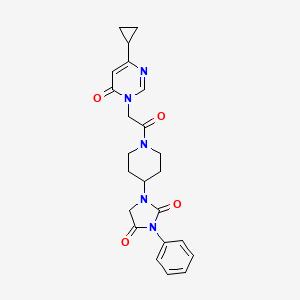
![2,4-dichloro-N-{4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}quinoline-3-carboxamide](/img/structure/B3009282.png)
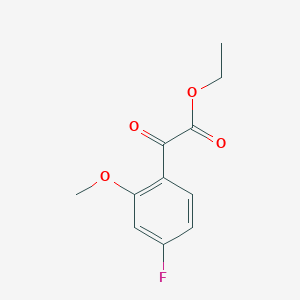
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3009285.png)